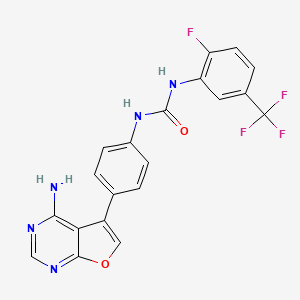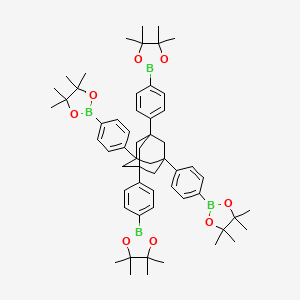
SMN2 splicing modulator TEC-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SMN2 splicing modulator TEC-1 is a novel small molecule that selectively modulates the splicing of the SMN2 gene. This compound has shown promising therapeutic potential for spinal muscular atrophy, a neurodegenerative disorder characterized by the loss of motor neurons . TEC-1 increases the expression level of full-length SMN2 mRNA and decreases the expression level of Δ7 mRNA, which is crucial for the treatment of spinal muscular atrophy .
準備方法
The synthetic routes and reaction conditions for SMN2 splicing modulator TEC-1 involve several steps. The compound is synthesized through a series of chemical reactions, including nucleophilic substitution and cyclization reactions. The industrial production methods for TEC-1 are optimized to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .
化学反応の分析
SMN2 splicing modulator TEC-1 undergoes various chemical reactions, including:
Oxidation: TEC-1 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: TEC-1 can undergo nucleophilic substitution reactions to form substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions are oxidized, reduced, and substituted derivatives of TEC-1 .
科学的研究の応用
SMN2 splicing modulator TEC-1 has a wide range of scientific research applications, including:
Chemistry: TEC-1 is used as a tool compound to study RNA splicing mechanisms and to develop new splicing modulators.
Biology: The compound is used in cellular and molecular biology research to investigate the role of SMN2 splicing in cellular processes.
Medicine: TEC-1 has shown therapeutic potential for the treatment of spinal muscular atrophy by increasing the expression of full-length SMN2 mRNA.
Industry: The compound is used in the pharmaceutical industry for the development of new drugs targeting RNA splicing
作用機序
The mechanism of action of SMN2 splicing modulator TEC-1 involves the selective modulation of SMN2 splicing. TEC-1 binds to specific sites on the SMN2 pre-mRNA and promotes the inclusion of exon 7, resulting in the production of full-length SMN2 mRNA. This process involves the stabilization of the transient double-strand RNA structure formed by the SMN2 pre-mRNA and U1 small nuclear ribonucleic protein complex .
類似化合物との比較
SMN2 splicing modulator TEC-1 is structurally similar to other small-molecule SMN2 splicing modulators such as risdiplam and SMN-C3. TEC-1 has shown higher selectivity and improved tolerability compared to these compounds. Unlike risdiplam, TEC-1 does not induce micronucleus formation and has higher selectivity on galactosylceramidase and huntingtin gene expression .
Similar Compounds
Risdiplam: A small-molecule SMN2 splicing modulator used for the treatment of spinal muscular atrophy.
SMN-C3: An analog of risdiplam that modulates SMN2 splicing and has therapeutic potential for spinal muscular atrophy
特性
分子式 |
C21H23N7O |
|---|---|
分子量 |
389.5 g/mol |
IUPAC名 |
2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-6-(4-methylpiperazin-1-yl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C21H23N7O/c1-13-12-28-19(14(2)22-13)11-18(25-28)20-23-17-5-4-15(10-16(17)21(29)24-20)27-8-6-26(3)7-9-27/h4-5,10-12H,6-9H2,1-3H3,(H,23,24,29) |
InChIキー |
DBGMNRHDQSWUDW-UHFFFAOYSA-N |
正規SMILES |
CC1=CN2C(=CC(=N2)C3=NC4=C(C=C(C=C4)N5CCN(CC5)C)C(=O)N3)C(=N1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-((3-((6-Amino-4-(benzo[d][1,3]dioxol-5-yl)-3,5-dicyanopyridin-2-yl)thio)propyl)carbamoyl)benzenesulfonyl fluoride](/img/structure/B11928871.png)


![1-[4-[7-(Dimethylamino)quinazolin-4-yl]oxyphenyl]-3-[[6-(trifluoromethyl)pyridin-3-yl]methyl]urea](/img/structure/B11928895.png)
![4-[[2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid](/img/structure/B11928913.png)
![4-[3,5-bis(4-carboxyphenyl)-4-prop-2-ynoxyphenyl]benzoic acid](/img/structure/B11928924.png)






![(1R,2R,5R,6R,9R,12R,13S,16R)-N,N,6,7,13-pentamethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-16-amine](/img/structure/B11928967.png)
